molecular formula C25H27N3O3S2 B2964988 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 683261-32-7

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide

カタログ番号 B2964988
CAS番号: 683261-32-7
分子量: 481.63
InChIキー: OORZUURYWDMKDC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H27N3O3S2 and its molecular weight is 481.63. The purity is usually 95%.
BenchChem offers high-quality 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Inhibition Effects on Human Carbonic Anhydrase Isoforms

Studies involving acridine-acetazolamide conjugates, including compounds with sulfamoyl and thiazolyl groups, have shown significant inhibition effects on various human carbonic anhydrase isoforms. These findings highlight the potential of such compounds in developing inhibitors for specific isoforms, which is crucial for therapeutic applications in conditions like glaucoma, epilepsy, and cancer. For example, compounds were found to inhibit cytosolic isoforms hCA I, II, VII, and membrane-bound hCA IV in low micromolar and nanomolar ranges, demonstrating the importance of structure-activity relationships in designing effective inhibitors (Ulus et al., 2016).

Anticancer Activity

The synthesis and evaluation of indapamide derivatives and 1,4-naphthoquinone derivatives containing phenylaminosulfanyl moieties have shown promising anticancer activity. These studies provide a framework for the development of new anticancer agents by synthesizing and testing derivatives of known pharmacophores. Specifically, certain derivatives demonstrated proapoptotic activity and significant cytotoxic activity against various cancer cell lines, including melanoma and breast cancer, without high toxicity in normal cells. This indicates the potential for developing targeted anticancer therapies with minimized side effects (Yılmaz et al., 2015); (Ravichandiran et al., 2019).

Antimicrobial and Antifungal Action

Research into sulfonamide and thiadiazole derivatives has explored their antimicrobial and antifungal potentials. The synthesis of such compounds and subsequent testing have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This research avenue is crucial for developing new antimicrobial agents in response to the growing concern of antibiotic resistance (Sych et al., 2019).

Electrophysiological Activity

The exploration of substituted benzamides and sulfonamides has revealed their potential in cardiac electrophysiological applications. These compounds have shown Class III antiarrhythmic activity, indicating their utility in treating arrhythmias without adversely affecting conduction. Such research is vital for the development of safer and more effective antiarrhythmic medications (Ellingboe et al., 1992).

特性

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S2/c1-28(19-8-3-2-4-9-19)33(30,31)20-14-11-18(12-15-20)24(29)27-25-26-23-21-10-6-5-7-17(21)13-16-22(23)32-25/h5-7,10-12,14-15,19H,2-4,8-9,13,16H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORZUURYWDMKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。